molecular formula C20H20F3N5O B2564982 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide CAS No. 2034439-56-8

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide

Cat. No.: B2564982
CAS No.: 2034439-56-8
M. Wt: 403.409
InChI Key: PZQOARVXJQVXIL-UHFFFAOYSA-N
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Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a trifluoromethylpyrimidine group and linked to an indolizine-2-carboxamide moiety. The compound’s design aligns with trends in drug discovery where trifluoromethyl groups enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]indolizine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O/c1-13-24-17(20(21,22)23)11-18(25-13)27-8-5-15(6-9-27)26-19(29)14-10-16-4-2-3-7-28(16)12-14/h2-4,7,10-12,15H,5-6,8-9H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQOARVXJQVXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CN4C=CC=CC4=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure comprising an indolizine core, a piperidine ring, and a pyrimidine moiety. Its molecular formula is C18H18F3N5OC_{18}H_{18}F_3N_5O, with a molecular weight of approximately 400.35 g/mol. The trifluoromethyl group is particularly noteworthy as it may enhance the lipophilicity and biological activity of the compound.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR . The structural components of this compound may similarly interact with these pathways, promoting apoptosis in cancer cells.

The proposed mechanism of action for the compound involves:

  • Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases involved in tumor growth.
  • Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways, leading to cell death in malignant cells.

Anti-inflammatory and Antibacterial Activities

In addition to antitumor properties, this compound may also exhibit anti-inflammatory and antibacterial activities. Pyrazole derivatives have been noted for their effectiveness against inflammatory conditions and bacterial infections . This broad spectrum of activity makes it a candidate for further pharmacological exploration.

Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of related pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when used in combination with doxorubicin, suggesting a synergistic effect . This highlights the potential for this compound in cancer treatment protocols.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. Results showed that these derivatives could reduce inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis

The following table compares this compound with other structurally related compounds:

Compound NameBiological ActivityMechanism of Action
Compound AAntitumorKinase inhibition
Compound BAnti-inflammatoryCytokine modulation
This compound Antitumor, Anti-inflammatory Kinase inhibition, Apoptosis induction

Comparison with Similar Compounds

Piperidine-Linked Benzamide/Urea Derivatives ()

Compounds 8a–8c and 14a–14d from share a piperidin-4-yl scaffold but differ in substituents (e.g., benzamide, urea, sulfonyl groups). Key comparisons include:

Compound ID Substituents Yield (%) Key Features
8a 3-(Trifluoromethyl)benzamide 64.2 High yield; trifluoromethyl enhances lipophilicity
8c 4-Chloro-2-methoxybenzamide 65.2 Electron-withdrawing groups improve synthetic efficiency
14d 4-Fluorophenylsulfonyl 55.2 Sulfonyl group may enhance target engagement

Comparison with Target Compound :

  • The target compound replaces benzamide/urea with an indolizine-2-carboxamide , a bicyclic system that may confer planar rigidity for improved target binding.
  • The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group in the target compound is distinct from the ethylthioureido or fluorophenylsulfonyl groups in , suggesting divergent pharmacological profiles.

JAK Inhibitors with Pyrimidine-Piperidine Scaffolds (–6)

The JAK inhibitor {1-[1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (Formula I) shares a trifluoromethylpyrimidine-piperidine core but incorporates additional pharmacophores (e.g., pyrrolopyrimidine, pyrazole).

Feature Target Compound JAK Inhibitor (Formula I)
Core Structure Piperidine-pyrimidine Piperidine-isonicotinoyl-azetidine
Key Substituents Indolizine-2-carboxamide Pyrrolo[2,3-d]pyrimidin-4-yl, pyrazole
Therapeutic Indication Not explicitly stated JAK-associated diseases (e.g., inflammation)
Synthetic Yield Not reported 35.2–55.2% (similar intermediates in )

Functional Insights :

  • The JAK inhibitor’s pyrrolopyrimidine group is critical for kinase binding, while the target compound’s indolizine may target different pathways .
  • Both compounds leverage trifluoromethyl groups to optimize pharmacokinetic properties .

Goxalapladib: A Piperidine-Naphthyridine Hybrid ()

Goxalapladib (CAS-412950-27-7) is a naphthyridine-piperidine derivative used in atherosclerosis treatment.

Feature Target Compound Goxalapladib
Core Structure Indolizine-piperidine-pyrimidine Naphthyridine-piperidine-biphenyl
Key Substituents Trifluoromethylpyrimidine Trifluoromethylbiphenyl, difluorophenyl
Therapeutic Use Hypothesized kinase modulation Atherosclerosis

Comparison :

  • Goxalapladib’s naphthyridine core enables distinct binding mechanisms compared to the target compound’s indolizine .
  • Both utilize piperidine for conformational flexibility but differ in aromatic systems .

Q & A

Q. What are the standard synthetic routes for N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)indolizine-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation : A 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group is synthesized via cyclocondensation of trifluoromethyl-containing precursors with amidines or urea derivatives under acidic conditions.
  • Piperidine Coupling : The pyrimidine moiety is coupled to a piperidine ring through nucleophilic substitution or transition metal-catalyzed cross-coupling.
  • Amide Bond Formation : The indolizine-2-carboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using activating agents like HATU . Key solvents include DMSO or acetonitrile, with triethylamine as a base to optimize reaction efficiency .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, particularly for distinguishing piperidine conformers and indolizine substituents.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives, as seen in related compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is initial biological activity screening typically performed for this compound?

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease assays) and cell viability tests (MTT assays) using cancer or microbial cell lines.
  • Binding Affinity Measurements : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidine-pyrimidine coupling step?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.
  • Reaction Monitoring : Use HPLC or TLC to track intermediates and adjust reaction times (typically 12–24 hours) .

Q. How to resolve contradictions in biological activity data across different assays?

  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside enzymatic assays).
  • Cell Line Variability : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for differential expression of target proteins.
  • Dose-Response Curves : Ensure consistent IC50_{50} measurements across replicates to identify outliers .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation : Modify the trifluoromethyl group on the pyrimidine ring or indolizine substituents to assess impacts on lipophilicity (logP) and metabolic stability.
  • Pharmacophore Modeling : Map electrostatic and steric features to identify critical binding motifs.
  • Comparative Studies : Benchmark against analogs like N-(4-chlorophenyl)-pyrimidine derivatives to evaluate substituent effects .

Q. How to investigate the compound's mechanism of action in complex biological systems?

  • Target Identification : Use affinity chromatography or chemical proteomics to pull down interacting proteins.
  • Pathway Analysis : RNA sequencing or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK modulation).
  • In Vivo Models : Evaluate pharmacokinetics (PK) and efficacy in rodent xenograft models, monitoring plasma half-life and tissue distribution .

Q. What methodologies address low solubility or stability during formulation?

  • Salt Formation : Use hydrochloride or mesylate salts to improve aqueous solubility.
  • Co-solvent Systems : Employ cyclodextrin complexes or PEG-based formulations.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

Methodological Notes

  • Data Contradictions : Cross-reference crystallographic data (e.g., hydrogen-bonding patterns ) with computational docking studies to validate binding modes.
  • Advanced Characterization : Combine dynamic light scattering (DLS) and differential scanning calorimetry (DSC) for polymorph screening .

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